Benzotriazole-d4
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Overview
Description
Benzotriazole-d4 is a derivative of Benzotriazole . It is known for its use in aircraft deicing and antifreeze fluids but also used in dishwasher detergents . It is also used as an anticorrosive agent .
Molecular Structure Analysis
Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that one tautomer is dominantScientific Research Applications
Toxicity Assessment : Benzotriazoles, including derivatives like Benzotriazole-d4, are important for studying toxicity in aquatic species. These compounds are used in industrial applications like coolants, deicers, and surface coatings. Research has shown varying levels of toxicity to organisms like bacteria, minnows, and water fleas, highlighting the environmental impact of these chemicals (Pillard, Cornell, Dufresne, & Hernández, 2001).
Biodegradation and Environmental Impact : Studies on the biotransformation of benzotriazoles in activated sludge reveal their partial persistence in wastewater treatment. This research helps in understanding the degradation pathways and environmental fate of these compounds (Huntscha, Hofstetter, Schymanski, Spahr, & Hollender, 2014).
Detection in Environmental Samples : Benzotriazole derivatives are detectable in sediments and sewage sludge, indicating their widespread presence in the environment. This underscores their potential ecological and health impacts, especially given their estrogenic activity (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
Endocrine-Disrupting Potential : Research on the impact of benzotriazoles on aquatic organisms like Daphnia magna shows potential endocrine disruption at the molecular level. This is crucial for understanding the ecological risks posed by these compounds (Giraudo, Douville, Cottin, & Houde, 2017).
Medicinal Chemistry : Benzotriazoles have potential in medicinal chemistry, with applications in anticancer, antifungal, antibacterial, and antiviral drugs. This highlights their role in drug development and the search for new therapeutic agents (Ren, Zhang, Zhou, & Geng, 2014).
Antiviral Activities : They are investigated for their antiviral properties, indicating their significance in biomedical research (Corona, Piras, Ibba, Riu, Murineddu, Sanna, Madeddu, Delogu, Loddo, & Carta, 2020).
Solar Cell Applications : Benzotriazole derivatives are used in dye-sensitized solar cells, showcasing their relevance in renewable energy technologies (Cui, Wu, Lu, Zhang, Zhou, Miapeh, Zhu, & Wang, 2011).
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-tetradeuterio-1H-benzotriazole, also known as 1H-Benzotriazole-4,5,6,7-d4 or Benzotriazole-d4, is the protein kinase CK2 . This enzyme is a highly pleiotropic and constitutively active serine/threonine kinase, which catalyzes the phosphorylation of numerous protein substrates, often related to gene expression or protein synthesis .
Mode of Action
This compound interacts with its target, protein kinase CK2, in an ATP-competitive manner . It binds to the catalytic subunit of the enzyme, inhibiting its activity . This interaction results in the inhibition of the phosphorylation of the enzyme’s protein substrates .
Biochemical Pathways
The inhibition of protein kinase CK2 by this compound affects several biochemical pathways. CK2 plays a crucial role in various biological processes, including cell viability, apoptosis, proliferation and survival, angiogenesis, DNA-damage repair, the ER-stress response, the regulation of carbohydrate metabolism, and the development of the nervous system . Therefore, the inhibition of this enzyme can have widespread effects on these pathways.
Pharmacokinetics
It is known that the compound is a deuterium-labeled version of 1h-benzo[d][1,2,3]triazole . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . It is often used as a tracer for quantitation during the drug development process .
Result of Action
The inhibition of protein kinase CK2 by this compound can lead to a variety of molecular and cellular effects. Given the enzyme’s role in numerous biological processes, the compound’s action can potentially affect cell viability, apoptosis, proliferation, angiogenesis, DNA repair, and various metabolic processes .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used as a reference ATP-competitive inhibitor of protein kinase CK2 . This suggests that it interacts with this enzyme, potentially affecting its activity and the biochemical reactions it catalyzes.
Cellular Effects
Given its role as an ATP-competitive inhibitor of protein kinase CK2 , it may influence cell function by affecting the activity of this enzyme. Protein kinase CK2 is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an ATP-competitive inhibitor of protein kinase CK2 , it likely exerts its effects by binding to this enzyme and inhibiting its activity. This could lead to changes in gene expression and other downstream effects.
Temporal Effects in Laboratory Settings
It is known that stable heavy isotopes like deuterium have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that the compound could be used to track the temporal changes in biochemical reactions or cellular processes.
Metabolic Pathways
Given its role as an ATP-competitive inhibitor of protein kinase CK2 , it may be involved in the metabolic pathways regulated by this enzyme.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Benzotriazole-d4 can be achieved through the deuteration of Benzotriazole using deuterium oxide (D2O) as the deuterium source. This reaction can be catalyzed by a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).", "Starting Materials": ["Benzotriazole", "Deuterium oxide (D2O)", "Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)"], "Reaction": ["Step 1: Dissolve Benzotriazole in D2O and add KOH or NaOH as a catalyst.", "Step 2: Heat the reaction mixture to reflux for several hours.", "Step 3: Allow the reaction mixture to cool and filter off any solids.", "Step 4: Concentrate the filtrate to obtain Benzotriazole-d4 as a white solid.", "Step 5: Purify the product by recrystallization or column chromatography."] } | |
CAS No. |
1185072-03-0 |
Molecular Formula |
C6H5N3 |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
4,5,6,7-tetradeuterio-2H-benzotriazole |
InChI |
InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)/i1D,2D,3D,4D |
InChI Key |
QRUDEWIWKLJBPS-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C2=NNN=C2C(=C1[2H])[2H])[2H] |
SMILES |
C1=CC=C2C(=C1)NN=N2 |
Canonical SMILES |
C1=CC2=NNN=C2C=C1 |
Synonyms |
1,2,3-1H-Benzotriazole-d4; 1,2,3-Triaza-1H-indene-d4; 1,2-Aminoazophenylene-d4; 1H-1,2,3-Benzotriazole-d4; 2,3-Diazaindole-d4; Azimidobenzene-d4; Aziminobenzene-d4; BLS 1326-d4; Benzisotriazole-d4; NSC 3058-d4; Rusmin R-d4; Seetec BT-d4; |
Origin of Product |
United States |
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